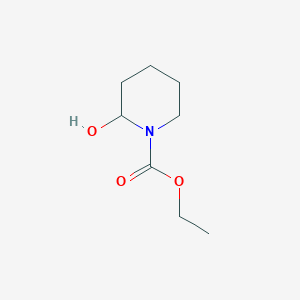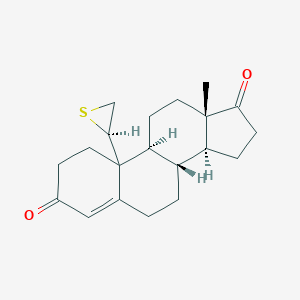![molecular formula C7H6N2O B035347 2H-Pyrido[3,4-e][1,2]oxazine CAS No. 107116-53-0](/img/structure/B35347.png)
2H-Pyrido[3,4-e][1,2]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrido[3,4-e][1,2]oxazine, also known as PO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. PO is a bicyclic compound consisting of a pyridine ring fused with an oxazine ring. The compound has a unique chemical structure that makes it a promising candidate for drug development.
Mechanism Of Action
The exact mechanism of action of 2H-Pyrido[3,4-e][1,2]oxazine is not fully understood. However, studies have suggested that the compound exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, 2H-Pyrido[3,4-e][1,2]oxazine has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription. 2H-Pyrido[3,4-e][1,2]oxazine has also been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.
Biochemical And Physiological Effects
2H-Pyrido[3,4-e][1,2]oxazine has been shown to exhibit various biochemical and physiological effects. The compound has been reported to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. 2H-Pyrido[3,4-e][1,2]oxazine has also been shown to have an effect on the central nervous system, with studies suggesting that the compound may have potential as a neuroprotective agent.
Advantages And Limitations For Lab Experiments
The advantages of using 2H-Pyrido[3,4-e][1,2]oxazine in lab experiments include its diverse biological activities, high purity, and ease of synthesis. However, the compound has certain limitations, such as its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the research on 2H-Pyrido[3,4-e][1,2]oxazine. One of the potential areas of research is the development of novel derivatives of 2H-Pyrido[3,4-e][1,2]oxazine with improved pharmacological properties. Another area of research is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, such as cancer, viral infections, and inflammation. Additionally, the use of 2H-Pyrido[3,4-e][1,2]oxazine in combination with other drugs or therapies may also be explored.
Synthesis Methods
The synthesis of 2H-Pyrido[3,4-e][1,2]oxazine involves a multistep process that includes the cyclization of an aldehyde with an amine followed by the addition of a carbonyl compound. The reaction is carried out under mild conditions and yields a high purity product. Several methods have been reported for the synthesis of 2H-Pyrido[3,4-e][1,2]oxazine, including the Pictet-Spengler reaction, Mannich reaction, and Biginelli reaction.
Scientific Research Applications
2H-Pyrido[3,4-e][1,2]oxazine has been extensively studied for its biological activities, such as anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The compound has shown promising results in various preclinical studies and has the potential to be developed as a therapeutic agent for the treatment of various diseases.
properties
CAS RN |
107116-53-0 |
|---|---|
Product Name |
2H-Pyrido[3,4-e][1,2]oxazine |
Molecular Formula |
C7H6N2O |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
2H-pyrido[3,4-e]oxazine |
InChI |
InChI=1S/C7H6N2O/c1-4-9-10-7-2-3-8-5-6(1)7/h1-5,9H |
InChI Key |
LUEKRTPVONXJPQ-UHFFFAOYSA-N |
SMILES |
C1=CNOC2=C1C=NC=C2 |
Canonical SMILES |
C1=CNOC2=C1C=NC=C2 |
synonyms |
2H-Pyrido[3,4-e]-1,2-oxazine(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





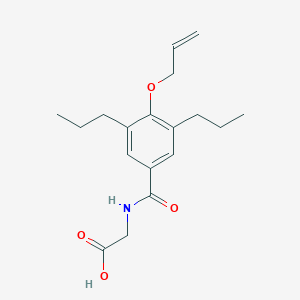
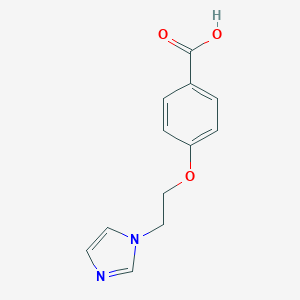
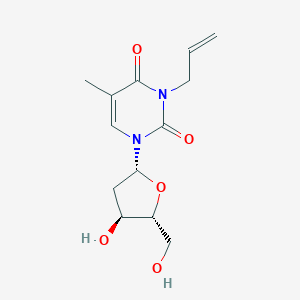
![3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B35276.png)


![Poly[oxy(dimethylsilylene)], alpha-[(3-hydroxypropyl)dimethylsilyl]-omega-[[(3-hydroxypropyl)dimethylsilyl]oxy]-, ether with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) (1:2), triblock](/img/structure/B35281.png)

